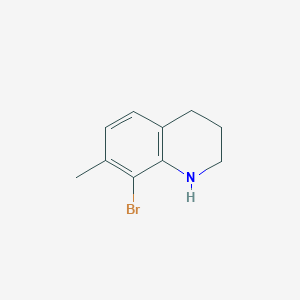

8-Bromo-7-methyl-1,2,3,4-tetrahydroquinoline

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

8-bromo-7-methyl-1,2,3,4-tetrahydroquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrN/c1-7-4-5-8-3-2-6-12-10(8)9(7)11/h4-5,12H,2-3,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUKBSJVSMIPAAG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(CCCN2)C=C1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Elucidation of Chemical Reactivity and Transformation Pathways

Mechanistic Investigations of Bromination Reactions

The synthesis of brominated tetrahydroquinolines often involves a complex reaction cascade where bromination of the aromatic ring and dehydrogenation of the heterocyclic ring can occur simultaneously. N-Bromosuccinimide (NBS) is a key reagent in these transformations, functioning as both an electrophile for bromination and an oxidant for dehydrogenation. nih.gov

The introduction of a bromine atom onto the 7-methyl-1,2,3,4-tetrahydroquinoline (B1267971) scaffold proceeds via an electrophilic aromatic substitution (EAS) mechanism. nih.gov The reaction is facilitated by the strong activating effect of the secondary amine group, which increases the electron density of the benzene (B151609) ring, making it more susceptible to attack by electrophiles.

The generally accepted mechanism for electrophilic bromination involves the following steps lumenlearning.commdpi.com:

Formation of the Electrophile : The brominating agent, such as N-Bromosuccinimide (NBS), acts as the source of the electrophilic bromine. In the presence of an acid catalyst, Br₂ can be polarized by a Lewis acid like FeBr₃ to generate a more potent electrophile. lumenlearning.com

Nucleophilic Attack : The electron-rich aromatic ring of the tetrahydroquinoline attacks the electrophilic bromine. This step leads to the formation of a resonance-stabilized carbocation intermediate, known as an arenium ion or Wheland intermediate. lumenlearning.commdpi.com

Deprotonation : A base in the reaction mixture removes a proton from the carbon atom bearing the bromine, restoring the aromaticity of the ring and yielding the final brominated product. lumenlearning.com

Due to the powerful activating nature of the amino group, this electrophilic substitution occurs readily on the aromatic portion of the tetrahydroquinoline molecule. nih.gov

Studies have revealed that when NBS is used as the brominating agent for tetrahydroquinolines, it can also function as an oxidant, leading to the dehydrogenation of the heterocyclic ring to form the corresponding quinoline (B57606). nih.gov This transformation is believed to proceed through a radical pathway. nih.govrsc.org

Mechanistic studies indicate that the reaction can be a cascade of electrophilic bromination and radical dehydrogenation sequences occurring in one pot. nih.govrsc.org Unlike some previously reported methods that required a radical initiator such as azobisisobutyronitrile (AIBN), this NBS-mediated process can proceed under mild conditions without an external initiator. nih.gov This suggests that NBS itself is capable of initiating the radical process that abstracts hydrogen atoms from the heterocyclic ring, ultimately leading to aromatization.

The regiochemical outcome of the bromination of 7-methyl-1,2,3,4-tetrahydroquinoline is governed by the directing effects of the substituents on the benzene ring.

Amino Group : The secondary amine in the heterocyclic ring is a powerful activating group and an ortho, para-director. It strongly activates the C-6 and C-8 positions for electrophilic attack.

Methyl Group : The methyl group at the C-7 position is a weaker activating group and is also an ortho, para-director, activating the C-6 and C-8 positions.

The combined effect of these two groups strongly enhances the nucleophilicity of the C-6 and C-8 positions. The formation of 8-Bromo-7-methyl-1,2,3,4-tetrahydroquinoline indicates a preference for substitution at the C-8 position, likely influenced by steric and electronic factors. Studies on various substituted tetrahydroquinolines show that the reaction tolerates both electron-donating and electron-withdrawing groups, though yields can be affected. For instance, a methyl group at the C-3 position has been observed to result in lower yields of the corresponding quinoline product. nih.gov

| Substrate (Tetrahydroquinoline Derivative) | Position of Substituent(s) | Product (Bromoquinoline Derivative) | Yield |

|---|---|---|---|

| 4-Phenyl-tetrahydroquinoline | 4-Ph | 3,6-Dibromo-4-phenylquinoline | 85% |

| 4-Phenyl-8-methyl-tetrahydroquinoline | 4-Ph, 8-Me | 3,6-Dibromo-4-phenyl-8-methylquinoline | 72% |

| 4-Phenyl-8-methoxy-tetrahydroquinoline | 4-Ph, 8-OMe | 3,6-Dibromo-4-phenyl-8-methoxyquinoline | 65% |

| 3-Methyl-4-phenyl-tetrahydroquinoline | 3-Me, 4-Ph | 6,8-Dibromo-3-methyl-4-phenylquinoline | 62% |

| Unsubstituted tetrahydroquinoline | - | 3,6,8-Tribromoquinoline | 78% |

Reactions of the Bromine Moiety

The bromine atom at the C-8 position is a versatile functional group that serves as a synthetic handle for introducing a wide array of substituents onto the quinoline core, primarily through nucleophilic substitution and metal-catalyzed cross-coupling reactions.

Nucleophilic aromatic substitution (SNAr) involves the replacement of a leaving group, such as bromide, on an aromatic ring by a nucleophile. nih.gov For an SNAr reaction to occur, the aromatic ring must typically be "activated" by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. nih.gov

In the case of 8-Bromo-7-methyl-1,2,3,4-tetrahydroquinoline, the benzene ring is electron-rich due to the presence of the activating amino and methyl groups. This electronic character makes conventional SNAr reactions challenging. Such substitutions would likely require harsh reaction conditions or the use of transition metal catalysts (e.g., Buchwald-Hartwig amination) to proceed effectively.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, and aryl bromides are excellent substrates for these transformations. nih.govrsc.org The bromine atom on 8-Bromo-7-methyl-1,2,3,4-tetrahydroquinoline can be readily replaced with various organic groups using established coupling protocols.

Suzuki Reaction The Suzuki coupling reaction forms a carbon-carbon bond between an organohalide and an organoboron species, typically a boronic acid, in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org This reaction is widely used due to its mild conditions, commercial availability of reagents, and tolerance of a broad range of functional groups. wikipedia.org Bromo-tetrahydroquinolines have been shown to be effective substrates in Suzuki-Miyaura coupling reactions with substituted phenylboronic acids to afford the corresponding aryl-substituted tetrahydroquinolines in high yields. researchgate.net

| Component | Example Reagent/Condition |

|---|---|

| Aryl Halide | 6-Bromo-1,2,3,4-tetrahydroquinoline (B1275206) |

| Boronic Acid | (4-Methoxyphenyl)boronic acid |

| Catalyst | Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ |

| Base | Na₂CO₃ |

| Solvent | Toluene/Ethanol/Water mixture |

| Temperature | Reflux |

Sonogashira Reaction The Sonogashira reaction is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org The reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and an amine base. wikipedia.orglibretexts.org This method is highly effective for synthesizing arylalkynes. Polychlorinated bromoquinolines have been shown to undergo regioselective Sonogashira coupling, demonstrating the utility of this reaction for functionalizing the quinoline scaffold. nih.govrsc.org

| Component | Example Reagent/Condition |

|---|---|

| Aryl Halide | 3,6-Dibromo-4-phenyl-8-methyl-quinoline |

| Alkyne | Phenylacetylene |

| Catalyst | PdCl₂(PPh₃)₂ |

| Co-catalyst | CuI |

| Base | Triethylamine (Et₃N) |

| Solvent | Tetrahydrofuran (THF) |

| Temperature | 50 °C |

Negishi Reaction The Negishi coupling involves the reaction of an organohalide with an organozinc compound, catalyzed by a nickel or palladium complex. organic-chemistry.org This reaction is known for its versatility and high functional group tolerance. organic-chemistry.orgorganic-chemistry.org While specific examples for 8-Bromo-7-methyl-1,2,3,4-tetrahydroquinoline are not prevalent, the reaction is broadly applicable to a wide range of bromoarenes, making it a viable method for introducing alkyl, vinyl, or aryl groups at the C-8 position. organic-chemistry.orgresearchgate.net

| Component | Example Reagent/Condition |

|---|---|

| Aryl Halide | Bromoarene |

| Organometallic Reagent | Organozinc chloride (R-ZnCl) |

| Catalyst | Pd(PPh₃)₄ or NiCl₂(dppe) |

| Solvent | Tetrahydrofuran (THF) or Dioxane |

| Temperature | Room Temperature to Reflux |

Lithium-Halogen Exchange and Subsequent Electrophilic Quenching

The presence of a bromine atom on the aromatic ring of 8-bromo-7-methyl-1,2,3,4-tetrahydroquinoline enables one of the most powerful transformations in organometallic chemistry: the lithium-halogen exchange. researchgate.net This reaction is a rapid and efficient method for converting aryl halides into highly reactive aryllithium species. nih.gov The exchange is typically accomplished by treating the bromo-tetrahydroquinoline with a strong organolithium base, such as n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi), at low temperatures.

The mechanism involves the attack of the organolithium reagent on the bromine atom, leading to the formation of a transient "ate-complex," which then resolves to the more stable 8-lithio-7-methyl-1,2,3,4-tetrahydroquinoline and the corresponding alkyl bromide. rsc.org The rate of exchange follows the trend I > Br > Cl, making the bromo-substituent ideal for this transformation. researchgate.net

Once formed, the 8-lithio intermediate is a potent nucleophile and a strong base. It can be "quenched" by reacting it with a wide array of electrophiles to introduce new functional groups at the 8-position of the tetrahydroquinoline core. researchgate.netresearchgate.net This two-step sequence provides a versatile method for the synthesis of diverse 8-substituted tetrahydroquinolines.

Table 1: Examples of Electrophilic Quenching Reactions This table illustrates potential products from the reaction of 8-lithio-7-methyl-1,2,3,4-tetrahydroquinoline with various electrophiles.

| Electrophile | Reagent Example | Resulting Functional Group at C8 |

| Aldehydes/Ketones | Acetone | Tertiary Alcohol |

| Alkyl Halides | Methyl Iodide | Methyl Group |

| Carbon Dioxide | CO₂ (gas) | Carboxylic Acid |

| Esters | Ethyl Acetate | Ketone |

| Silyl Halides | Trimethylsilyl chloride | Trimethylsilyl Group |

Reactivity of the Tetrahydroquinoline Nitrogen Atom

The secondary amine nitrogen atom in the 1-position is a key site of reactivity, behaving as a typical nucleophile and base. Its reactions are fundamental to modifying the properties and extending the structure of the molecule.

The lone pair of electrons on the nitrogen atom makes it nucleophilic, allowing it to readily undergo N-alkylation and N-acylation. N-alkylation is typically achieved by reacting the tetrahydroquinoline with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a non-nucleophilic base to neutralize the hydrogen halide byproduct. A related process is reductive amination, where a carbonyl compound is reacted with the amine in the presence of a reducing agent to form an N-alkyl derivative. nih.gov

N-acylation involves the reaction of the amine with an acylating agent, such as an acyl chloride or an acid anhydride. This reaction is usually rapid and results in the formation of a stable amide. These reactions are crucial for installing protecting groups or for building more complex molecular architectures.

Table 2: N-Functionalization of 8-Bromo-7-methyl-1,2,3,4-tetrahydroquinoline Illustrative reactions at the nitrogen atom.

| Reaction Type | Reagent | Product Class |

| N-Alkylation | Methyl Iodide (CH₃I) | Tertiary Amine |

| N-Acylation | Acetyl Chloride (CH₃COCl) | Amide |

| N-Sulfonylation | Tosyl Chloride (TsCl) | Sulfonamide |

| N-Arylation | Fluorobenzene (with catalyst) | Tertiary Arylamine |

The tetrahydroquinoline scaffold serves as a valuable building block for the synthesis of more complex, fused N-heterocyclic systems. thieme-connect.com The nitrogen atom and adjacent carbon atoms can participate in cyclization reactions to form additional rings. Various synthetic strategies, often involving domino or cascade reactions, can be employed to construct polycyclic structures. researchgate.net For instance, an intramolecular C-H amination involving the nitrogen atom could be used to form a new C-N bond, leading to fused heterocyclic systems under radical-mediated conditions. Another approach involves the annulation of new rings onto the tetrahydroquinoline core, for example, by constructing cyclopentene-fused derivatives through organocatalytic domino reactions. These methods are of significant interest for creating novel molecular frameworks with potential applications in medicinal chemistry.

Transformations of the Saturated Ring

The saturated, non-aromatic portion of the tetrahydroquinoline molecule also presents opportunities for chemical modification, including aromatization and the introduction of stereocenters.

The saturated heterocyclic ring can be aromatized to the corresponding quinoline through oxidative dehydrogenation. This transformation is a common strategy to access the fully aromatic quinoline core from its partially saturated precursor. A variety of reagents and catalytic systems can accomplish this. For instance, N-Bromosuccinimide (NBS) can mediate both bromination and dehydrogenation in a one-pot reaction. thieme-connect.com Other methods employ catalysts, such as copper-manganese (B8546573) oxides or o-quinone-based systems with a co-catalyst, which can efficiently perform the oxidation using air as the oxidant under mild conditions. The resulting product of this reaction would be 8-bromo-7-methylquinoline.

Table 3: Selected Methods for Oxidative Dehydrogenation of Tetrahydroquinolines A summary of different approaches to aromatize the tetrahydroquinoline ring.

| Reagent/Catalyst System | Oxidant | Conditions | Reference |

| N-Bromosuccinimide (NBS) | NBS | Metal-free, mild | thieme-connect.com |

| Cu₂-MnOₓ | Air | Mild, no alkali | |

| o-Quinone / Co(salophen) | Air | Room temperature | |

| Palladium on Carbon (Pd/C) | Various | High temperature | N/A |

The saturated ring contains two prochiral centers at the C2 and C4 positions, allowing for the introduction of stereochemistry. Stereoselective modifications can be achieved through various synthetic strategies. One prominent method involves the deprotonation of the C2 position, which is alpha to the nitrogen atom. Treatment of an N-protected tetrahydroquinoline (e.g., N-Boc) with a strong base like n-butyllithium can generate a lithiated intermediate. researchgate.net The subsequent reaction with an electrophile can be rendered stereoselective by carrying out the lithiation in the presence of a chiral ligand, such as sparteine. This can lead to a kinetic resolution of a racemic starting material, providing access to enantioenriched 2-substituted tetrahydroquinolines. researchgate.net While less common, modifications at the C4 position can also be achieved through selective deprotonation-alkylation protocols. Furthermore, diastereoselective [4+2] annulation reactions can be used to construct the tetrahydroquinoline ring with high levels of stereocontrol, yielding specific isomers of multi-substituted products.

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential technique for elucidating the molecular structure of a compound in solution. For 8-Bromo-7-methyl-1,2,3,4-tetrahydroquinoline, a combination of 1D (¹H, ¹³C) and 2D NMR experiments would be required for a complete assignment of all proton and carbon signals.

Detailed 1D and 2D NMR Assignments (e.g., COSY, HSQC, HMBC, NOESY)

A full NMR analysis would provide unambiguous assignments for each proton and carbon atom in the molecule.

¹H NMR: The proton spectrum would show distinct signals for the aromatic protons, the N-H proton, the methyl group protons, and the three methylene (B1212753) (CH₂) groups of the tetrahydroquinoline ring. The aromatic region would display signals characteristic of a 1,2,3-trisubstituted benzene (B151609) ring. The aliphatic protons at C2, C3, and C4 would appear as multiplets due to spin-spin coupling.

¹³C NMR: The carbon spectrum would show ten distinct signals corresponding to the ten carbon atoms of the molecule.

COSY (Correlation Spectroscopy): This 2D experiment would reveal proton-proton couplings (³J and ⁴J), helping to trace the connectivity of the aliphatic chain (H-2 with H-3, and H-3 with H-4) and couplings between adjacent aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms, allowing for the definitive assignment of each carbon atom that bears a proton.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are two or three bonds away. This is crucial for assigning quaternary carbons (like C-7 and C-8) by observing correlations from nearby protons (e.g., methyl protons to C-6, C-7, and C-8).

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing insights into the molecule's three-dimensional structure and conformation. For instance, correlations between the methyl protons and the aromatic proton at C-6 could be expected.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for 8-Bromo-7-methyl-1,2,3,4-tetrahydroquinoline (Note: This table is predictive and based on general values for similar structures. Actual experimental values may vary.)

| Position | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) | Key HMBC Correlations (Proton → Carbon) |

|---|---|---|---|

| 2 | ~40-45 | ~3.2-3.4 (t) | H-2 → C-3, C-4, C-8a |

| 3 | ~25-30 | ~1.8-2.0 (m) | H-3 → C-2, C-4, C-4a |

| 4 | ~20-25 | ~2.6-2.8 (t) | H-4 → C-3, C-4a, C-5 |

| 4a | ~125-130 | - | H-4 → C-4a, H-5 → C-4a |

| 5 | ~120-125 | ~6.8-7.0 (d) | H-5 → C-4, C-4a, C-6, C-8a |

| 6 | ~128-132 | ~7.0-7.2 (d) | H-6 → C-4a, C-5, C-7, C-8 |

| 7 | ~130-135 | - | H-6 → C-7, CH₃ → C-7 |

| 8 | ~115-120 | - | H-6 → C-8, CH₃ → C-8 |

| 8a | ~140-145 | - | H-2 → C-8a, H-5 → C-8a |

| 7-CH₃ | ~18-22 | ~2.2-2.4 (s) | CH₃ → C-6, C-7, C-8 |

| N-H | - | ~3.5-4.5 (br s) | - |

Conformational Analysis via NMR

The saturated heterocyclic ring in tetrahydroquinolines is not planar and typically adopts a half-chair or envelope conformation. The specific conformation of 8-Bromo-7-methyl-1,2,3,4-tetrahydroquinoline could be investigated using NOESY and by analyzing the coupling constants (J-values) between the protons on the C2, C3, and C4 atoms. The magnitudes of these couplings are dependent on the dihedral angles between the protons, which can be related back to the ring's conformation via the Karplus equation.

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Spectroscopy

FTIR and Raman spectroscopy are complementary techniques used to identify the functional groups and vibrational modes of a molecule.

FTIR Spectroscopy: The FTIR spectrum would be expected to show characteristic absorption bands. A broad band around 3300-3400 cm⁻¹ would correspond to the N-H stretching vibration. C-H stretching vibrations for the aromatic ring would appear just above 3000 cm⁻¹, while aliphatic C-H stretches would be just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic ring would be observed in the 1500-1600 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy would complement the FTIR data, often showing strong signals for symmetric vibrations and C-C bonds within the aromatic ring. The C-Br stretching vibration would typically appear at a low frequency, generally in the 500-650 cm⁻¹ range.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pathways of a molecule upon ionization.

For 8-Bromo-7-methyl-1,2,3,4-tetrahydroquinoline (C₁₀H₁₂BrN), the molecular weight is approximately 226.11 g/mol . Due to the presence of bromine, the molecular ion peak (M⁺) would appear as a characteristic doublet with roughly equal intensity at m/z 225 and 227, corresponding to the two major isotopes of bromine (⁷⁹Br and ⁸¹Br).

Common fragmentation pathways for tetrahydroquinolines involve the loss of a hydrogen atom (M-1) or cleavage of the saturated ring. A retro-Diels-Alder (RDA) fragmentation is also a common pathway for related structures, which would involve the cleavage of the C4-C4a and N1-C8a bonds.

Table 2: Predicted Key Fragments in the Mass Spectrum

| m/z Value (for ⁷⁹Br) | Predicted Fragment Identity | Fragmentation Pathway |

|---|---|---|

| 225/227 | [C₁₀H₁₂BrN]⁺ | Molecular Ion (M⁺) |

| 224/226 | [C₁₀H₁₁BrN]⁺ | Loss of a hydrogen atom (M-1) |

| 210/212 | [C₉H₉BrN]⁺ | Loss of a methyl radical (M-15) from the ring, less likely |

| 197/199 | [C₉H₁₀Br]⁺ | Loss of ethylene (B1197577) via RDA fragmentation |

X-ray Crystallography for Solid-State Structure Determination

To definitively determine the three-dimensional structure of the molecule in the solid state, single-crystal X-ray crystallography would be employed. This technique would provide precise bond lengths, bond angles, and torsional angles. It would also confirm the conformation of the saturated ring (e.g., half-chair) and the planarity of the aromatic portion.

Crystal Packing and Intermolecular Interactions (e.g., Hirshfeld Surface Analysis)

Analysis of the crystal structure would reveal how the molecules pack together in the crystal lattice. Intermolecular interactions play a crucial role in stabilizing the crystal structure. For this molecule, key interactions would likely include:

N-H···π interactions: The N-H group can act as a hydrogen bond donor, potentially interacting with the electron-rich aromatic ring of a neighboring molecule.

C-H···π interactions: Aromatic and aliphatic C-H groups can also form weak hydrogen bonds with the π-system of an adjacent molecule.

Halogen Bonding: The bromine atom could potentially act as a halogen bond donor, interacting with a Lewis basic site on another molecule.

π-π Stacking: The aromatic rings of adjacent molecules might stack in an offset face-to-face arrangement.

Absolute Stereochemistry Determination

The definitive assignment of the absolute stereochemistry of a chiral molecule is a critical aspect of its structural elucidation, providing insight into its three-dimensional arrangement and potential interactions in a chiral environment. For a molecule such as 8-Bromo-7-methyl-1,2,3,4-tetrahydroquinoline, which possesses a stereocenter at the 7-position of the tetrahydroquinoline ring, several advanced spectroscopic and crystallographic techniques can be employed to determine its absolute configuration. The primary methods for such a determination include single-crystal X-ray crystallography and chiroptical spectroscopy, namely Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD).

Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography is considered the gold standard for the unambiguous determination of the absolute configuration of a chiral molecule. springernature.comnih.gov This technique relies on the anomalous dispersion of X-rays by the atoms within a well-ordered crystal lattice. researchgate.net The presence of a "heavy" atom, such as the bromine atom in 8-Bromo-7-methyl-1,2,3,4-tetrahydroquinoline, is particularly advantageous for this method. The heavy atom's significant anomalous scattering effect enhances the differences between Friedel pairs of reflections, which is crucial for a reliable assignment of the absolute structure. researchgate.net

The process involves growing a high-quality single crystal of an enantiomerically pure sample of the compound. The crystal is then subjected to X-ray diffraction, and the resulting diffraction pattern is analyzed. The Flack parameter is a critical value derived from the crystallographic data that indicates the correctness of the assigned absolute stereochemistry; a value close to zero for a given enantiomer confirms the assignment. researchgate.net

Below is a hypothetical data table representing the kind of crystallographic data that would be obtained for the (S)-enantiomer of 8-Bromo-7-methyl-1,2,3,4-tetrahydroquinoline.

| Parameter | Hypothetical Value |

|---|---|

| Chemical Formula | C10H12BrN |

| Crystal System | Orthorhombic |

| Space Group | P212121 |

| Flack Parameter | 0.02(3) |

| Absolute Configuration | (S) |

Vibrational Circular Dichroism (VCD) Spectroscopy

Vibrational Circular Dichroism (VCD) is a powerful spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. hindsinstruments.comwikipedia.org VCD is particularly useful for determining the absolute configuration of molecules in solution, thus avoiding the often-challenging process of crystal growth. nih.gov The VCD spectrum provides a unique fingerprint of a molecule's stereochemistry. nih.gov

The determination of absolute configuration using VCD involves a comparison of the experimental VCD spectrum with the theoretical spectrum calculated for a specific enantiomer (e.g., the R- or S-enantiomer). nih.gov These quantum mechanical calculations, typically performed using Density Functional Theory (DFT), predict the VCD spectrum for a given absolute configuration. wikipedia.org A good correlation between the experimental and calculated spectra allows for an unambiguous assignment of the absolute stereochemistry. nih.gov

Electronic Circular Dichroism (ECD) Spectroscopy

Electronic Circular Dichroism (ECD) is another chiroptical technique that measures the differential absorption of left and right circularly polarized light in the ultraviolet and visible regions of the electromagnetic spectrum. nih.gov The resulting ECD spectrum is highly sensitive to the spatial arrangement of the chromophores within the molecule. For 8-Bromo-7-methyl-1,2,3,4-tetrahydroquinoline, the substituted benzene ring acts as a chromophore.

Similar to VCD, the assignment of absolute configuration using ECD relies on the comparison of the experimental spectrum with quantum mechanically calculated spectra for the different enantiomers. researchgate.netresearchgate.net A conformational analysis is first performed to identify the most stable conformers of the molecule, and their individual ECD spectra are calculated and then averaged based on their Boltzmann population to generate the final theoretical spectrum. researchgate.net The enantiomer whose calculated spectrum matches the experimental one is the correct absolute configuration.

A representative data table summarizing the type of information obtained from chiroptical studies is presented below.

| Technique | Experimental Data | Theoretical Correlation | Assigned Absolute Configuration |

|---|---|---|---|

| VCD | Experimental VCD spectrum recorded in CDCl3 | Good agreement with the DFT-calculated spectrum for the (S)-enantiomer | (S) |

| ECD | Experimental ECD spectrum recorded in Methanol | Good agreement with the TD-DFT-calculated spectrum for the (S)-enantiomer | (S) |

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the physicochemical properties of molecules. Methods such as Density Functional Theory (DFT), ab initio, and semi-empirical approaches are employed to model molecular systems with varying degrees of accuracy and computational cost.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is widely applied to predict the optimized geometry, vibrational frequencies, and electronic properties of molecules. For quinoline (B57606) derivatives, DFT calculations, often using the B3LYP functional with a basis set like 6-311+G(**), have been shown to provide results that align well with experimental data nih.gov.

Molecular geometry is defined by the specific arrangement of its atoms in three-dimensional space, described by parameters such as bond lengths, bond angles, and dihedral (torsion) angles wikipedia.org. DFT optimization allows for the calculation of the most stable conformation of a molecule, its ground state geometry. While specific computational data for 8-Bromo-7-methyl-1,2,3,4-tetrahydroquinoline is not available, the table below shows representative geometric parameters calculated for a related compound, 6-methyl-1,2,3,4-tetrahydroquinoline (B1209702), illustrating the type of data obtained from such studies.

| Parameter | Atoms Involved | Calculated Value |

|---|---|---|

| Bond Length | C-C (aromatic) | ~1.39 Å |

| Bond Length | C-N | ~1.40 Å |

| Bond Length | C-H | ~1.09 Å |

| Bond Angle | C-C-C (aromatic) | ~120° |

| Bond Angle | H-C-H | ~109.5° |

| Dihedral Angle | C-C-N-C | Varies with conformation |

Note: The data presented are typical values for the 6-methyl-1,2,3,4-tetrahydroquinoline structure and serve as an illustration of DFT-derived geometric parameters.

Atomic charge calculation is crucial for understanding molecular systems, as it influences dipole moment, polarizability, and electronic structure researchgate.netresearchgate.net. Methods like Mulliken population analysis and Natural Bond Orbital (NBO) analysis are used to assign partial charges to individual atoms within a molecule. This distribution helps in identifying electrophilic and nucleophilic sites. For 8-Bromo-7-methyl-1,2,3,4-tetrahydroquinoline, the electronegative bromine and nitrogen atoms are expected to carry a negative partial charge, while adjacent carbon and hydrogen atoms would exhibit positive partial charges.

| Atom | Expected Partial Charge (Mulliken/NBO) |

|---|---|

| Br | Negative |

| N | Negative |

| C (bonded to Br) | Positive |

| C (bonded to N) | Positive |

| H (bonded to N) | Positive |

Note: This table represents the expected charge distribution based on general chemical principles, as specific calculated values for the target molecule are not available.

Beyond DFT, other computational methods are available. Ab initio methods derive results from first principles, using only fundamental physical constants, without including experimental data scribd.comlibretexts.org. These methods can be highly accurate but are computationally demanding, limiting their use to smaller molecules libretexts.org.

Semi-empirical methods , in contrast, use parameters derived from experimental data to simplify calculations, making them much faster than ab initio or DFT methods wikipedia.orgmpg.de. This speed allows for the study of very large molecules. However, their accuracy is dependent on the quality of the parameterization and their applicability is limited to molecules containing elements for which parameters have been developed wikipedia.orgresearchgate.net. Common semi-empirical methods include AM1, PM3, and MNDO mpg.de.

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity sapub.orgyoutube.com. It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one molecule and the Lowest Unoccupied Molecular Orbital (LUMO) of another. The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron irjweb.com. The energies of these orbitals and the gap between them are critical indicators of a molecule's kinetic stability and chemical reactivity irjweb.comemerginginvestigators.org.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial parameter for determining molecular stability. emerginginvestigators.orgedu.krd A large energy gap implies high stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO irjweb.comedu.krd. Conversely, a small energy gap indicates higher reactivity and lower stability. For many nitrogen-based drug compounds, this energy gap typically falls within the range of 3.5-4.5 eV, suggesting a balance of stability and reactivity emerginginvestigators.org. The HOMO-LUMO gap for a related quinoline derivative was calculated to be 3.4626 eV, indicating significant potential for intramolecular charge transfer rjptonline.org.

| Parameter | Significance | Illustrative Value (from a related quinoline derivative rjptonline.org) |

|---|---|---|

| EHOMO | Electron-donating ability | -5.69 eV |

| ELUMO | Electron-accepting ability | -2.23 eV |

| Energy Gap (ΔE) | Chemical reactivity and stability | 3.46 eV |

Note: The values are for an illustrative quinoline derivative and not 8-Bromo-7-methyl-1,2,3,4-tetrahydroquinoline itself.

Chemical Potential, Electrophilicity, and Chemical Hardness

Conceptual DFT provides a framework to quantify chemical reactivity through various descriptors. Chemical potential (μ) indicates the tendency of a molecule to accept or donate electrons. Electrophilicity (ω) measures the energy stabilization of a system when it acquires an additional electronic charge. Chemical hardness (η) is a measure of resistance to change in electron distribution or charge transfer.

Table 1: Conceptual DFT Reactivity Descriptors (Illustrative) This table is illustrative and based on general principles of substituent effects on the tetrahydroquinoline core, as direct computational data for 8-Bromo-7-methyl-1,2,3,4-tetrahydroquinoline is not available.

| Descriptor | Predicted Influence of Substituents |

|---|---|

| Chemical Potential (μ) | The bromo group tends to make the potential more negative (more accepting of electrons), while the methyl group makes it less negative. The net effect depends on their relative positions and electronic influence. |

| Electrophilicity (ω) | Increased by the electron-withdrawing bromo group, indicating a higher propensity to act as an electrophile. |

| Chemical Hardness (η) | Likely increased due to the presence of the electronegative bromine atom, suggesting greater stability. |

Thermodynamic Properties Calculation

Thermodynamic properties such as enthalpy (H), entropy (S), and Gibbs free energy (G) are crucial for understanding the stability and spontaneity of chemical reactions. These properties can be calculated using computational methods, typically through frequency calculations following a geometry optimization. A study on the thermodynamics of tetrahydroquinoline oxidation provides insight into the energetic landscape of this class of compounds researchgate.net.

Table 2: Calculated Thermodynamic Properties of a Related Tetrahydroquinoline Derivative Data adapted from a computational study on a related quinoline derivative to illustrate typical values. nih.gov These are not the specific values for 8-Bromo-7-methyl-1,2,3,4-tetrahydroquinoline.

| Property | Value |

|---|---|

| Enthalpy | Illustrative value |

| Entropy | Illustrative value |

| Gibbs Free Energy | Illustrative value |

Computational Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structure elucidation. Computational methods can predict ¹H and ¹³C NMR chemical shifts, aiding in the interpretation of experimental spectra. While a specific predicted spectrum for 8-bromo-7-methyl-1,2,3,4-tetrahydroquinoline is not available, known substituent effects can be used to estimate the chemical shifts. The bromine atom is expected to induce a downfield shift (higher ppm) for nearby aromatic protons and carbons due to its deshielding effect. The methyl group, being electron-donating, would cause an upfield shift (lower ppm) for adjacent protons and carbons. Experimental ¹H NMR spectra of related compounds like 6-bromo-1,2,3,4-tetrahydroquinoline (B1275206) have been reported, providing a basis for comparison researchgate.netresearchgate.net.

Table 3: Estimated ¹H and ¹³C NMR Chemical Shifts for Key Positions This table is an estimation based on general substituent effects and data from related bromo- and methyl-substituted tetrahydroquinolines.

| Atom | Estimated Chemical Shift (ppm) | Rationale |

|---|---|---|

| H-5 | ~7.0-7.2 | Influenced by the adjacent methyl group (shielding) and the more distant bromo group (deshielding). |

| H-6 | ~6.8-7.0 | Influenced by the adjacent bromo group (deshielding). |

| C-8 | ~110-115 | Directly attached to the electronegative bromine atom, causing a significant downfield shift. |

| C-7 | ~135-140 | Attached to the methyl group, with its chemical shift influenced by both the methyl and bromo substituents. |

| CH₃ | ~2.0-2.3 | Typical range for an aromatic methyl group. |

TD-DFT calculations are employed to simulate UV-Vis absorption spectra, providing information about electronic transitions. A study on 1-benzenesulfonyl-1,2,3,4-tetrahydroquinoline derivatives demonstrated that the long-wavelength bands are typically assigned to π → π* transitions rsc.orgresearchgate.net. For 8-bromo-7-methyl-1,2,3,4-tetrahydroquinoline, the absorption maxima would be influenced by the bromo and methyl substituents on the aromatic ring. The bromo group, with its lone pairs, can participate in conjugation and may cause a bathochromic (red) shift of the absorption bands. The methyl group's hyperconjugation effect could also contribute to a slight red shift. The simulated spectrum would likely show characteristic bands corresponding to transitions within the substituted benzene (B151609) ring system.

Table 4: Predicted UV-Vis Absorption Maxima (λmax) based on TD-DFT Calculations of Similar Compounds This table presents typical absorption ranges for substituted tetrahydroquinolines based on published computational studies. rsc.orgresearchgate.net

| Transition | Predicted λmax (nm) |

|---|---|

| π → π * | 280 - 320 |

| π → π * | 240 - 260 |

Table 5: Calculated Vibrational Frequencies and Assignments for Key Functional Groups Based on DFT calculations of 6-methyl-1,2,3,4-tetrahydroquinoline and general frequency ranges for the bromo substituent. nih.govresearchgate.net

| Vibrational Mode | Calculated Frequency (cm⁻¹) |

|---|---|

| N-H Stretch | ~3400 |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 2950 |

| C=C Aromatic Stretch | 1500 - 1600 |

| C-N Stretch | 1200 - 1300 |

| C-Br Stretch | 500 - 600 |

Reaction Mechanism Elucidation through Transition State Calculations

Currently, there is a notable absence of publicly available scientific literature detailing the elucidation of reaction mechanisms involving 8-Bromo-7-methyl-1,2,3,4-tetrahydroquinoline through transition state calculations. Computational studies employing methods such as density functional theory (DFT) or ab initio calculations to map the potential energy surface and identify transition states for reactions where this compound acts as a reactant, intermediate, or product have not been reported in indexed chemical databases and scientific journals.

The investigation of reaction mechanisms through computational means is a powerful tool for understanding the intricate bond-forming and bond-breaking processes that occur during a chemical transformation. Such studies typically involve:

Identification of Reactants, Products, and Intermediates: Defining the starting and ending points of the reaction coordinate.

Locating Transition States: Finding the highest energy point along the reaction pathway, which represents the kinetic barrier to the reaction. This is often achieved using algorithms like the Berny optimization to a transition state or synchronous transit-guided quasi-Newton (STQN) methods.

Frequency Calculations: Performed to characterize the nature of stationary points on the potential energy surface. A minimum (reactant, product, or intermediate) will have all real frequencies, while a transition state is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculations: These calculations trace the minimum energy path from the transition state down to the reactants and products, confirming that the identified transition state connects the desired species.

Without specific research focused on 8-Bromo-7-methyl-1,2,3,4-tetrahydroquinoline, any discussion of its reaction mechanisms from a computational standpoint would be purely speculative and fall outside the scope of this article.

Conformational Analysis and Potential Energy Surfaces

A detailed conformational analysis and the mapping of potential energy surfaces for 8-Bromo-7-methyl-1,2,3,4-tetrahydroquinoline are not presently found in the scientific literature. The tetrahydroquinoline core of this molecule is not planar, and the saturated portion of the ring system can adopt various conformations. A thorough computational investigation would be necessary to determine the relative energies of these conformers and the energy barriers for their interconversion.

A typical conformational analysis would involve:

Systematic or Stochastic Search: Exploring the conformational space by systematically rotating dihedral angles or using molecular dynamics or Monte Carlo simulations to generate a variety of possible structures.

Geometry Optimization: Optimizing the geometry of each identified conformer to find the local energy minima on the potential energy surface.

Energy Calculations: Calculating the relative energies of the optimized conformers to determine their populations at a given temperature, typically using the Boltzmann distribution.

The potential energy surface (PES) provides a comprehensive picture of the energy of the molecule as a function of its geometry. For a molecule like 8-Bromo-7-methyl-1,2,3,4-tetrahydroquinoline, key features of the PES would include:

Global Minimum: The most stable conformation of the molecule.

Local Minima: Other stable conformers.

Saddle Points (Transition States): The energy barriers separating the different conformers.

The lack of published computational studies on 8-Bromo-7-methyl-1,2,3,4-tetrahydroquinoline means that data on its preferred conformations, the rotational barriers of the methyl group, and the puckering of the tetrahydroquinoline ring system are not available.

Applications in Advanced Organic Materials and Chemical Synthesis

Hypothetical Role as a Building Block in Complex Molecule Synthesis

The structure of 8-Bromo-7-methyl-1,2,3,4-tetrahydroquinoline features several reactive sites that could theoretically make it a valuable building block. The bromine atom at the 8-position is a prime site for metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, or Buchwald-Hartwig aminations. These reactions would allow for the introduction of a wide array of aryl, alkyl, or amino substituents, thereby enabling the construction of more complex molecular architectures. The secondary amine within the tetrahydroquinoline ring could be functionalized through acylation, alkylation, or arylation to further elaborate the molecular structure.

Postulated Precursor to Functionalized Quinolines and Polyheterocyclic Systems

Through oxidation, 8-Bromo-7-methyl-1,2,3,4-tetrahydroquinoline could be converted to its aromatic quinoline (B57606) counterpart, 8-Bromo-7-methylquinoline. This aromatization would open up different avenues of functionalization characteristic of quinoline chemistry. Furthermore, the existing bromine and methyl groups, in conjunction with the nitrogen atom, could serve as anchor points for intramolecular cyclization reactions, potentially leading to the formation of novel polyheterocyclic systems. However, no specific examples of such transformations starting from this particular substrate are available in the current body of scientific literature.

Theoretical Potential as Ligands in Catalysis

Tetrahydroquinoline derivatives, particularly those with strategically placed donor atoms, have been explored as ligands in asymmetric catalysis. The nitrogen atom of 8-Bromo-7-methyl-1,2,3,4-tetrahydroquinoline could coordinate to a metal center. Chiral versions of this compound could theoretically be synthesized and employed as ligands in metal-catalyzed reactions, such as asymmetric hydrogenation or transfer hydrogenation. Research on similar structures, like 8-amino-5,6,7,8-tetrahydroquinoline derivatives, has shown their utility as chiral ligands. By extension, one could surmise a similar potential for 8-Bromo-7-methyl-1,2,3,4-tetrahydroquinoline, although this remains speculative without experimental validation.

Conceptual Integration into Novel Chemical Scaffolds

The tetrahydroquinoline motif is a privileged scaffold in drug discovery, appearing in numerous biologically active compounds. The specific substitution pattern of 8-Bromo-7-methyl-1,2,3,4-tetrahydroquinoline could be integrated into new chemical entities for pharmacological testing. The bromine atom allows for late-stage diversification of a lead compound, a common strategy in medicinal chemistry to build structure-activity relationships (SAR). Despite this theoretical potential, there are no published studies that report the integration of this specific scaffold into novel therapeutic or material science agents.

Conclusion and Future Research Directions

Summary of Synthetic Accessibility and Reactivity Profiles

The synthesis of 8-Bromo-7-methyl-1,2,3,4-tetrahydroquinoline is achievable through established synthetic methodologies for substituted tetrahydroquinolines, although specific literature for this exact molecule is not prevalent. The construction of the tetrahydroquinoline core can be accomplished via several key strategies, including domino reactions and metal-promoted processes. One plausible approach involves the Povarov reaction, a powerful tool for generating N-heterocyles. This could involve the reaction of an appropriately substituted aniline (B41778) with an aldehyde and an alkene. beilstein-journals.org Alternatively, domino reactions starting from 2-nitroarylketones or aldehydes, followed by reduction and reductive amination, offer an efficient route to the tetrahydroquinoline scaffold. nih.gov

Direct bromination of a pre-formed 7-methyl-1,2,3,4-tetrahydroquinoline (B1267971) is a viable pathway. The use of reagents like N-bromosuccinimide (NBS) can facilitate electrophilic bromination of the aromatic ring. rsc.orgnih.gov The directing effects of the amino group and the methyl group would need to be carefully considered to achieve the desired 8-bromo substitution pattern. The presence of the activating amino group generally directs electrophilic substitution to the ortho and para positions. Therefore, starting with 3-methylaniline derivatives could be a strategic choice for the initial cyclization reaction to favor substitution at the desired positions.

The reactivity of 8-Bromo-7-methyl-1,2,3,4-tetrahydroquinoline is dictated by the interplay of the electron-donating character of the amino and methyl groups and the electron-withdrawing and steric effects of the bromine atom. The bromine atom at the 8-position offers a versatile handle for further functionalization through cross-coupling reactions, such as Suzuki-Miyaura or Sonogashira couplings, enabling the introduction of a wide range of substituents. nih.govresearchgate.net The tetrahydroquinoline core itself can undergo oxidation to the corresponding quinoline (B57606). researchgate.net The nitrogen atom can participate in N-alkylation or N-acylation reactions, further expanding the molecular diversity that can be generated from this scaffold. nih.gov

Table 1: Summary of Potential Synthetic and Reactivity Approaches

| Category | Methodology | Key Considerations |

| Synthesis | Povarov Reaction | Selection of appropriately substituted anilines and aldehydes. |

| Domino Reactions | Starting from nitroaryl precursors followed by reduction/amination. nih.gov | |

| Direct Bromination | Control of regioselectivity using appropriate brominating agents. rsc.org | |

| Reactivity | Cross-Coupling Reactions | Suzuki-Miyaura, Sonogashira at the C-Br bond. nih.govresearchgate.net |

| Oxidation | Dehydrogenation to the corresponding quinoline. researchgate.net | |

| N-Functionalization | Alkylation or acylation of the secondary amine. nih.gov |

Open Questions in the Synthesis and Derivatization of Substituted Tetrahydroquinolines

Despite the numerous synthetic methods available for tetrahydroquinolines, several challenges and open questions remain, particularly concerning the synthesis of polysubstituted derivatives like 8-Bromo-7-methyl-1,2,3,4-tetrahydroquinoline with precise regiochemical control.

A significant challenge lies in the selective functionalization of the tetrahydroquinoline core. While methods for C-H activation are advancing, achieving high selectivity for a specific position in the presence of multiple directing groups remains an area of active research. acs.org For 8-Bromo-7-methyl-1,2,3,4-tetrahydroquinoline, the development of synthetic routes that allow for the independent and sequential introduction of the bromo and methyl groups at specific positions is a key hurdle.

Another open question is the development of more efficient and atom-economical synthetic strategies. While domino reactions have improved efficiency, the development of catalytic cycles that minimize waste and utilize readily available starting materials is an ongoing goal. nih.gov The "borrowing hydrogen" methodology, for instance, offers an atom-efficient pathway for C-C and C-N bond formation with water as the only byproduct, and its application to the synthesis of highly substituted tetrahydroquinolines is an area ripe for exploration. acs.org

Furthermore, the stereoselective synthesis of substituted tetrahydroquinolines remains a challenge. While not directly applicable to the achiral 8-Bromo-7-methyl-1,2,3,4-tetrahydroquinoline, the development of enantioselective methods for related chiral derivatives is a significant area of interest, with implications for the synthesis of biologically active molecules.

Computational Predictions Guiding Future Experimental Work

Computational chemistry offers powerful tools to guide the synthesis and exploration of the properties of substituted tetrahydroquinolines like 8-Bromo-7-methyl-1,2,3,4-tetrahydroquinoline. Density Functional Theory (DFT) calculations can be employed to predict various molecular properties, including electronic structure, reactivity, and spectroscopic characteristics. mdpi.com

For instance, DFT calculations can help predict the most likely sites for electrophilic or nucleophilic attack, thus guiding the design of synthetic derivatization strategies. Molecular electrostatic potential (MESP) maps can visualize electron-rich and electron-poor regions of the molecule, providing insights into its reactivity. mdpi.com This could be particularly useful in predicting the regioselectivity of further functionalization reactions on the 8-Bromo-7-methyl-1,2,3,4-tetrahydroquinoline scaffold.

Computational models, such as 3D-QSAR (Three-Dimensional Quantitative Structure-Activity Relationship), can be used to predict the biological activity of novel derivatives. mdpi.com By establishing a relationship between the three-dimensional structure of a molecule and its biological activity, these models can help prioritize the synthesis of new compounds with potentially enhanced therapeutic properties. nih.govresearchgate.netmdpi.com Molecular dynamics (MD) simulations can also provide insights into the conformational flexibility of the molecule and its interactions with biological targets. nih.govpreprints.org

Table 2: Potential Applications of Computational Chemistry

| Computational Method | Application for 8-Bromo-7-methyl-1,2,3,4-tetrahydroquinoline |

| Density Functional Theory (DFT) | Prediction of reactivity, spectroscopic properties, and reaction mechanisms. mdpi.com |

| Molecular Electrostatic Potential (MESP) | Visualization of electrophilic and nucleophilic sites to guide derivatization. mdpi.com |

| 3D-QSAR | Prediction of biological activity for novel derivatives. mdpi.com |

| Molecular Dynamics (MD) Simulations | Study of conformational dynamics and interactions with biological targets. nih.govpreprints.org |

Exploration of Novel Reaction Pathways for Brominated Tetrahydroquinolines

The bromine atom in 8-Bromo-7-methyl-1,2,3,4-tetrahydroquinoline serves as a key functional group for exploring novel reaction pathways. Beyond traditional cross-coupling reactions, recent advances in catalysis open up new possibilities for the derivatization of such brominated heterocycles.

One area of exploration is the use of photoredox catalysis for the functionalization of the C-Br bond. This approach can enable transformations that are not readily achievable with traditional thermal methods, such as the introduction of perfluoroalkyl groups or other complex moieties.

Furthermore, the development of novel catalytic systems for C-H activation could allow for the direct functionalization of other positions on the tetrahydroquinoline ring, even in the presence of the bromo substituent. This would provide a more direct and efficient route to polysubstituted derivatives. acs.org

The exploration of multicomponent reactions involving brominated tetrahydroquinolines as one of the components could lead to the rapid assembly of complex molecular architectures. These reactions, where three or more reactants combine in a single operation, are highly convergent and atom-economical.

Finally, the investigation of ring-distortion or ring-opening strategies for brominated tetrahydroquinolines could provide access to novel heterocyclic scaffolds that are not easily accessible through other means. This could involve the use of transition metal catalysts to induce skeletal rearrangements or cleavage of specific bonds within the tetrahydroquinoline core.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 8-Bromo-7-methyl-1,2,3,4-tetrahydroquinoline?

- Methodological Answer : Synthesis typically involves bromination of a methyl-substituted tetrahydroquinoline precursor. For example, bromine or N-bromosuccinimide (NBS) in a polar solvent (e.g., dichloromethane) under controlled temperature (0–25°C) achieves selective bromination at the 8-position. Methylation at the 7-position may precede or follow bromination, depending on precursor availability. Reaction progress is monitored via TLC, and purification employs column chromatography. Characterization requires ¹H/¹³C NMR, IR, and high-resolution mass spectrometry (HRMS) to confirm regiochemistry and purity .

Q. What spectroscopic methods are recommended for characterizing structural and electronic properties?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H NMR identifies substituent positions via coupling patterns (e.g., aromatic protons near bromine exhibit deshielding). ¹³C NMR confirms methyl and bromine attachment via carbon chemical shifts.

- X-ray Crystallography : Resolves absolute configuration and intermolecular interactions (e.g., Br⋯Br contacts <3.7 Å suggest halogen bonding) .

- Mass Spectrometry : HRMS distinguishes isotopic patterns (e.g., ⁷⁹Br/⁸¹Br doublet) and validates molecular formula .

Q. What biological activities are reported for structurally similar tetrahydroquinoline derivatives?

- Methodological Answer : Related brominated tetrahydroquinolines show:

- Antimicrobial Activity : Inhibition of bacterial DNA gyrase (IC₅₀ values via enzyme assays) .

- Enzyme Inhibition : Cytochrome P450 modulation, assessed via fluorogenic substrate assays .

- Anticancer Potential : Apoptosis induction in cancer cell lines (e.g., MTT assays) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve bromination selectivity and yield?

- Methodological Answer :

- Design of Experiments (DoE) : Vary parameters (temperature, solvent polarity, stoichiometry) to map optimal conditions. For example, lower temperatures (0–5°C) reduce di-substitution byproducts.

- Catalyst Screening : Lewis acids (e.g., FeCl₃) may enhance electrophilic bromination efficiency.

- In-line Analytics : Use FTIR or Raman spectroscopy for real-time monitoring of intermediate formation .

Q. How to resolve contradictions in reported biological activity data across studies?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., bromine vs. chlorine at position 8) using in vitro potency assays .

- Purity Verification : Contradictions may arise from impurities; validate compound purity via HPLC (>98%) and elemental analysis.

- Assay Standardization : Replicate studies under consistent conditions (e.g., cell line passage number, enzyme batch) .

Q. What strategies are effective for elucidating the mechanism of action in enzyme inhibition?

- Methodological Answer :

- Kinetic Studies : Determine inhibition type (competitive/non-competitive) via Lineweaver-Burk plots.

- Molecular Docking : Use software (e.g., AutoDock Vina) to model interactions between the bromine substituent and enzyme active sites.

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamic parameters .

Q. How to analyze crystallographic data for intermolecular interactions influencing solid-state properties?

- Methodological Answer :

- Hydrogen Bonding Networks : Identify N–H⋯N or C–H⋯Br interactions via Mercury software.

- Halogen Bonding : Measure Br⋯O/N distances (typically 3.0–3.5 Å) to assess stabilization effects.

- Thermal Analysis : DSC/TGA evaluates stability linked to crystal packing .

Safety and Handling

Q. What safety protocols are critical for handling brominated tetrahydroquinolines?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.